molecular formula C17H16OS B13095857 4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde

4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13095857
M. Wt: 268.4 g/mol
InChI Key: QBHLJRAMCZNJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a thiobenzaldehyde group attached to a 3-methylphenylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 3-methylphenylpropanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: 4-[3-(3-Methylphenyl)propanoyl]thiobenzoic acid.

    Reduction: 4-[3-(3-Methylphenyl)propanoyl]thiobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde: Similar structure with a different position of the methyl group on the phenyl ring.

    4-[3-(3-Methylphenyl)propanoyl]benzaldehyde: Lacks the thiobenzaldehyde group.

    4-[3-(3-Methylphenyl)propanoyl]thiobenzyl alcohol: Reduced form of the aldehyde group.

Uniqueness

4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3-methylphenylpropanoyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16OS

Molecular Weight

268.4 g/mol

IUPAC Name

4-[3-(3-methylphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C17H16OS/c1-13-3-2-4-14(11-13)7-10-17(18)16-8-5-15(12-19)6-9-16/h2-6,8-9,11-12H,7,10H2,1H3

InChI Key

QBHLJRAMCZNJSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.